

4'-Chloro-2',5'-difluoroacetophenone solubility data

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Compound of Interest

Compound Name:	4'-Chloro-2',5'-difluoroacetophenone
Cat. No.:	B1583566

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An In-Depth Technical Guide to the Solubility of **4'-Chloro-2',5'-difluoroacetophenone**

Authored by a Senior Application Scientist Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, dosage form design, and ultimately, the therapeutic efficacy of a drug. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of **4'-Chloro-2',5'-difluoroacetophenone**, a compound of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this guide will equip you with the foundational principles, predictive insights, and robust experimental methodologies to thoroughly characterize its solubility profile.

Physicochemical Profile of 4'-Chloro-2',5'-difluoroacetophenone

4'-Chloro-2',5'-difluoroacetophenone (CAS No: 655-12-9) is a halogenated derivative of acetophenone.^{[1][2]} Its molecular structure, featuring a polar carbonyl group and a substituted

aromatic ring, dictates its interactions with various solvents.

Table 1: Physicochemical Properties of **4'-Chloro-2',5'-difluoroacetophenone**

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClF ₂ O	[1]
Molecular Weight	190.57 g/mol	[1]
CAS Number	655-12-9	[2]

The presence of the electronegative fluorine and chlorine atoms, in addition to the carbonyl oxygen, introduces polarity to the molecule. However, the aromatic ring contributes to its lipophilic character. The interplay between these hydrophilic and hydrophobic moieties governs its solubility behavior.

Principles of Solubility: A Thermodynamic Perspective

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing.[\[3\]](#) For dissolution to occur spontaneously, the change in Gibbs free energy (ΔG) must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of the solution, as described by the equation $\Delta G = \Delta H - T\Delta S$.

Solubility is an equilibrium state where the rate of dissolution of the solute equals the rate of precipitation.[\[4\]](#) This equilibrium is influenced by several factors, including:

- Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic (absorbs heat).[\[5\]](#)[\[6\]](#) Le Chatelier's principle dictates that increasing the temperature of an endothermic process will shift the equilibrium towards dissolution.[\[5\]](#)[\[6\]](#)
- Polarity of Solute and Solvent: The adage "like dissolves like" is a fundamental principle in predicting solubility.[\[7\]](#)[\[8\]](#) Polar solvents tend to dissolve polar solutes, while non-polar solvents are better for non-polar solutes.

- pH (for ionizable compounds): The solubility of acidic or basic compounds is highly dependent on the pH of the aqueous medium. Ionization of the compound to form a salt generally increases its aqueous solubility.[9]

Based on its structure, **4'-Chloro-2',5'-difluoroacetophenone** is expected to exhibit limited solubility in water due to the hydrophobic nature of the substituted benzene ring.[10] It is anticipated to be more soluble in organic solvents, particularly those with moderate to high polarity that can engage in dipole-dipole interactions with the carbonyl group.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, at equilibrium.[11] The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[7]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of **4'-Chloro-2',5'-difluoroacetophenone** in a given solvent.

Materials:

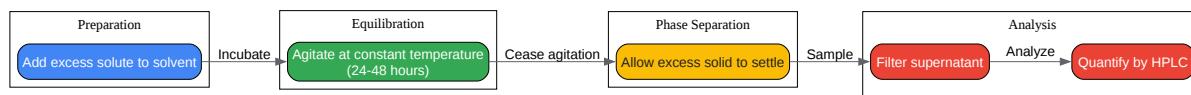
- **4'-Chloro-2',5'-difluoroacetophenone**
- Selected solvent (e.g., water, ethanol, methanol, acetonitrile, etc.)
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of **4'-Chloro-2',5'-difluoroacetophenone** to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
- Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to confirm that the solubility has reached a plateau.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
- Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
- Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of **4'-Chloro-2',5'-difluoroacetophenone** using a validated analytical method, such as HPLC.
- Data Analysis: Calculate the solubility as the average concentration from replicate experiments.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.



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